molecular formula C10H20Si3 B14288954 1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane CAS No. 116161-01-4

1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane

Cat. No.: B14288954
CAS No.: 116161-01-4
M. Wt: 224.52 g/mol
InChI Key: OWLFEQWAPYOAMR-UHFFFAOYSA-N
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Description

1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane is an organosilicon compound characterized by the presence of ethynyl groups attached to a trisilane backbone. This compound is notable for its unique structure, which combines the properties of both silicon and carbon-based chemistry, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hexamethyltrisilane with acetylene in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for 1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane undergoes various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The ethynyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes or alkenes.

Scientific Research Applications

1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The ethynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or materials. These interactions can result in changes to the physical or chemical properties of the target, such as increased stability or altered reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane is unique due to the presence of ethynyl groups, which impart distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical functionalities and reactivity.

Properties

CAS No.

116161-01-4

Molecular Formula

C10H20Si3

Molecular Weight

224.52 g/mol

IUPAC Name

bis[ethynyl(dimethyl)silyl]-dimethylsilane

InChI

InChI=1S/C10H20Si3/c1-9-11(3,4)13(7,8)12(5,6)10-2/h1-2H,3-8H3

InChI Key

OWLFEQWAPYOAMR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C#C)[Si](C)(C)[Si](C)(C)C#C

Origin of Product

United States

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